An In-depth Technical Guide to 4-Butoxybenzohydrazide: Synthesis, Properties, and Biological Significance
An In-depth Technical Guide to 4-Butoxybenzohydrazide: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Butoxybenzohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides methodologies for its synthesis and evaluation, and explores its potential biological applications, with a focus on its role within the broader class of benzohydrazide derivatives.
Core Properties of 4-Butoxybenzohydrazide
4-Butoxybenzohydrazide is a chemical compound belonging to the hydrazide class, characterized by a butoxy group attached to a benzoyl hydrazide core. Its unique structural features make it a subject of interest for various chemical and biological studies.
| Property | Value | Reference |
| CAS Number | 5303-13-9; 64328-61-6 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1][3] |
| Density | 1.093 g/cm³ | [1] |
| Refractive Index | 1.535 | [1] |
| Purity | Typically ≥95% | [3] |
Synthesis and Experimental Protocols
The synthesis of 4-Butoxybenzohydrazide, like other benzohydrazide derivatives, is most commonly achieved through the hydrazinolysis of a corresponding ester. This reaction involves the treatment of an ester with hydrazine hydrate.
General Synthesis Protocol: Hydrazinolysis of Ethyl 4-Butoxybenzoate
This protocol is a generalized procedure based on established methods for hydrazide synthesis.[4][5]
Materials:
-
Ethyl 4-butoxybenzoate
-
Hydrazine hydrate (95-99%)
-
Ethanol (96% or absolute)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-butoxybenzoate in a suitable amount of ethanol.
-
Add an excess of hydrazine hydrate (typically 1.2 to 20 molar equivalents) to the solution.[4]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 12 hours.[4][5]
-
Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated solid by filtration, washing with a small amount of cold ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Butoxybenzohydrazide.
Biological Activity and Potential Applications
Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[2][3][6] These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6] The hydrazide-hydrazone scaffold is recognized as an important building block in the development of new therapeutic agents.[6]
Antioxidant Potential
A prominent area of investigation for benzohydrazide derivatives is their antioxidant activity.[7] Many compounds within this class act as potent antioxidants by scavenging free radicals and chelating metals.[7]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant capacity of chemical compounds.[8][9]
Materials:
-
4-Butoxybenzohydrazide
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Spectrophotometer
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of 4-Butoxybenzohydrazide and the standard antioxidant in methanol.
-
In a set of test tubes or a 96-well plate, mix a defined volume of the DPPH solution with varying concentrations of the test compound and standard.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.
Potential in Drug Development
The benzohydrazide scaffold is present in several pharmacologically active compounds, highlighting its importance in drug design.[7] For instance, isoniazid is a key anti-tuberculosis drug, and nialamide is a monoamine oxidase inhibitor, both containing the benzohydrazide moiety.[7] The diverse biological activities of this class of compounds suggest that 4-Butoxybenzohydrazide and its derivatives could serve as lead compounds for the development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 8. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
